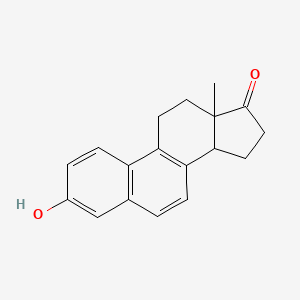

Équilénine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Equilenin has several scientific research applications across various fields:

Mécanisme D'action

Target of Action

Equilenin, a naturally occurring steroidal estrogen , primarily targets the Steroid Delta-isomerase in organisms such as Pseudomonas putida and Comamonas testosteroni . This enzyme plays a crucial role in the biosynthesis of steroids.

Mode of Action

As an estrogenic steroid, Equilenin enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where it interacts with a protein receptor . This interaction subsequently increases the rate of synthesis of DNA, RNA, and some proteins .

Pharmacokinetics

A study on conjugated equine estrogens, which include equilenin, in postmenopausal women has been conducted . The study found that the exposures (maximum concentration and area under the curve) of estrone and equilin in Chinese women were higher than those in North American women .

Result of Action

The molecular and cellular effects of Equilenin’s action are primarily related to its estrogenic activity. By binding to estrogen receptors, Equilenin can modulate the transcription of target genes, leading to changes in protein synthesis and cellular function . This can have wide-ranging effects on various physiological processes, including reproductive function, bone health, cardiovascular health, and cognitive function.

Analyse Biochimique

Biochemical Properties

Equilenin interacts with various enzymes, proteins, and other biomolecules. The metabolic pathway leading to equilenin biosynthesis in the pregnant mare is different from that of estrone and estradiol and it is apparently cholesterol-independent . The precise precursors and intermediates and the stereomechanism of equine placental aromatization have not been established .

Cellular Effects

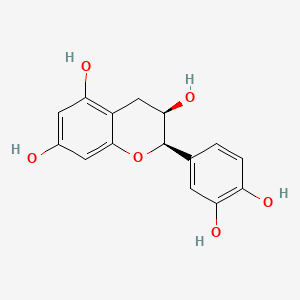

It is known that Equilenin can be metabolized to the catechol 4-hydroxyequilenin (4-OHEN) . The quinoids produced by 4-OHEN oxidation react with dC, dA, and dG to form unusual stable cyclic adducts, which have been found in human breast tumor tissue .

Molecular Mechanism

The molecular mechanism of Equilenin involves its conversion to 4-OHEN, which then undergoes oxidation to produce quinoids. These quinoids react with dC, dA, and dG to form stable cyclic adducts .

Metabolic Pathways

Equilenin is involved in unique metabolic pathways that are different from those of estrone and estradiol . The enzymes and cofactors that Equilenin interacts with are not well-established .

Méthodes De Préparation

La synthèse totale de l'équilénine a été rapportée pour la première fois par Bachmann et Wilds en 1940 . La synthèse part de la cétone de Butenand, un analogue structural 7-méthoxy de la 1,2,3,4-tétrahydrophénanthrèn-1-one, qui peut être facilement préparé à partir de l'acide de Cleve . La voie de synthèse implique plusieurs transformations bien établies, notamment la condensation de Claisen, la réaction de Reformatsky, la réaction d'Arndt-Eistert et la condensation de Dieckmann . Le rendement global de la synthèse était de 2,7% sur la base d'un processus en vingt étapes à partir de l'acide de Cleve .

Analyse Des Réactions Chimiques

L'équilénine subit différents types de réactions chimiques, notamment l'oxydation, la réduction et les réactions de substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent:

Oxydation: L'équilénine peut être oxydée pour former l'équilénine-3,4-quinone.

Réduction: La réduction de l'équilénine peut conduire à la formation de la dihydroéquilénine.

Substitution: L'équilénine peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle en position 3.

Les principaux produits formés à partir de ces réactions comprennent l'équilénine-3,4-quinone et la dihydroéquilénine .

Applications de la recherche scientifique

L'équilénine a plusieurs applications de recherche scientifique dans différents domaines:

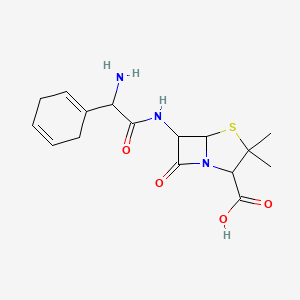

Médecine: L'équilénine est un composant des œstrogènes conjugués utilisés dans le traitement hormonal substitutif pour les femmes ménopausées.

Mécanisme d'action

L'équilénine exerce ses effets en interagissant avec les récepteurs des œstrogènes dans les tissus cibles . Lorsqu'elle se lie au récepteur, l'équilénine augmente le taux de synthèse de l'ADN, de l'ARN et de certaines protéines . Cette interaction conduit à divers effets physiologiques, notamment la régulation des fonctions reproductives et le maintien des caractères sexuels secondaires .

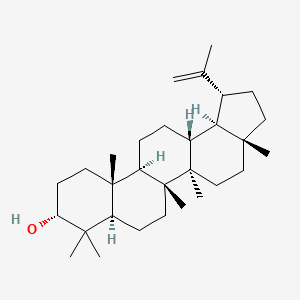

Comparaison Avec Des Composés Similaires

L'équilénine est similaire à d'autres œstrogènes stéroïdiens tels que l'œstrone et l'équiline . elle est unique dans sa structure, ayant deux doubles liaisons aux positions 6 et 8 . Cette différence structurelle influence sa réactivité et son activité œstrogénique . Des composés similaires comprennent:

Œstrone: Un œstrogène naturel avec une seule double liaison dans le cycle B.

Équiline: Un autre œstrogène équine avec un cycle B monohydrogéné.

La structure et la réactivité uniques de l'équilénine en font un composé précieux pour la recherche et les applications thérapeutiques .

Propriétés

IUPAC Name |

3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRGHUMCVRDZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859438 | |

| Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-09-9, 902274-40-2 | |

| Record name | Isoequilenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)